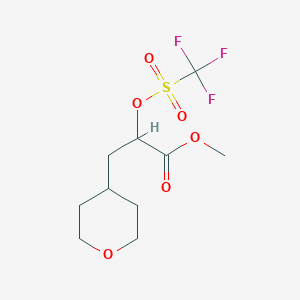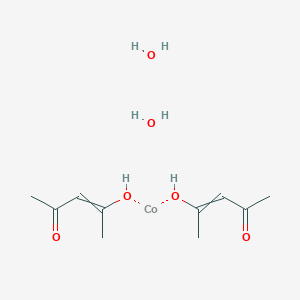
3-((Dimethylamino)methyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)-N,N-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a dimethylaminomethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
N,N-dimethylaniline+formaldehyde+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-((Dimethylamino)methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((Dimethylamino)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: Lacks the dimethylaminomethyl group, making it less reactive in certain reactions.
N,N-Dimethylbenzylamine: Similar structure but with a benzyl group instead of a dimethylaminomethyl group.
N,N-Dimethyl-p-toluidine: Contains a methyl group on the aromatic ring, altering its reactivity.
Uniqueness
3-((Dimethylamino)methyl)-N,N-dimethylaniline is unique due to the presence of both dimethylamino and dimethylaminomethyl groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-12(2)9-10-6-5-7-11(8-10)13(3)4/h5-8H,9H2,1-4H3 |
InChIキー |
GHJBICJHYRCZCP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)



![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)

![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)



